Lipophilicity Differentiation: Elevated XLogP3-AA vs. Unsubstituted Parent Sulfonamide
N-(2-Phenylethyl) substitution confers a substantial increase in computed lipophilicity compared to the unsubstituted 2,1,3-benzothiadiazole-4-sulfonamide scaffold. This differentiation is pivotal for applications requiring enhanced passive membrane permeability or hydrophobic target engagement [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2,1,3-Benzothiadiazole-4-sulfonamide (CAS 89488-04-0): XLogP3-AA = 0.1 |
| Quantified Difference | ΔXLogP3-AA = +2.6 (27-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 27-fold predicted increase in octanol-water partition coefficient directly impacts the compound's suitability for cell-based assays or in vivo studies where passive diffusion across lipid bilayers is rate-limiting.
- [1] PubChem. (2025). Computed Properties for CID 702981 (Target) and CID 11274678 (Comparator). National Center for Biotechnology Information. Retrieved May 2026. View Source
